3,5-dimethoxy-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide
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Overview
Description
This compound is a potential anti-tauopathies agent . It has been identified as a first-in-class DAPK1/CSF1R dual inhibitor . DAPK1 inhibitors halt the formation of tau aggregates and counteract neuronal death, while CSF1R inhibitors could alleviate the tauopathies-associated neuroinflammation .
Molecular Structure Analysis
The molecular structure of this compound is complex and specific. Unfortunately, the exact details of the molecular structure are not available in the retrieved literature .Mechanism of Action
Target of Action
The primary target of this compound is the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases . These receptors play a crucial role in various biological processes, including cell growth, differentiation, and angiogenesis .
Mode of Action
The compound acts as a potent and selective inhibitor of the FGFR tyrosine kinases 1, 2, and 3 . It achieves this by binding to these receptors, thereby preventing their activation and subsequent signal transduction .
Biochemical Pathways
The inhibition of FGFR tyrosine kinases affects several biochemical pathways. Most notably, it can lead to the up-regulation of p27/Kip1 and G1/G0 arrest , which are involved in cell cycle regulation . This can result in the inhibition of cell proliferation, particularly in cells that overexpress FGFR .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the inhibition of cell proliferation . In particular, it has shown significant antitumor activity in models overexpressing wild-type FGFR3, such as RT112 bladder cancer xenografts .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3,5-dimethoxy-N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O5S/c1-28-16-12-15(13-17(14-16)29-2)18(25)20-6-11-30(26,27)24-9-7-23(8-10-24)19-21-4-3-5-22-19/h3-5,12-14H,6-11H2,1-2H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRONHXIBZMCFDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=NC=CC=N3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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